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Compound of Interest

Compound Name: 2-Ethoxypropene

Cat. No.: B049133 Get Quote

Spectroscopic Showdown: 2-Ethoxypropene
Under the Analytical Lens
A Comparative Guide to Predicted and Experimental Spectroscopic Data for Researchers,

Scientists, and Drug Development Professionals

In the meticulous world of chemical research and drug development, the unambiguous

identification and characterization of molecules are paramount. Spectroscopic techniques form

the cornerstone of this analytical process, providing a detailed fingerprint of a compound's

structure. This guide presents a comprehensive comparison of predicted and experimentally

verified spectroscopic data for 2-Ethoxypropene (CAS No. 926-66-9), a valuable enol ether in

organic synthesis. By juxtaposing theoretical predictions with empirical evidence from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), this document aims to provide researchers with a robust dataset for the confident

identification of this compound.

At a Glance: Spectroscopic Data Summary
The following tables provide a concise summary of the predicted and experimental

spectroscopic data for 2-Ethoxypropene.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Experimental

Chemical Shift

(ppm)

Predicted

Multiplicity

Experimental

Multiplicity

=CH₂ (vinylic) 3.9 - 4.2 ~3.98 Singlet Singlet

-O-CH₂- (ethoxy) 3.7 - 3.9 ~3.85 Quartet Quartet

-CH₃ (vinylic) 1.8 - 2.0 ~1.95 Singlet Singlet

-CH₃ (ethoxy) 1.2 - 1.4 ~1.30 Triplet Triplet

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Carbon Assignment
Predicted Chemical Shift

(ppm)

Experimental Chemical Shift

(ppm)

=C< (vinylic, quaternary) 155 - 160 ~157.8

=CH₂ (vinylic) 80 - 85 ~83.5

-O-CH₂- (ethoxy) 60 - 65 ~63.2

-CH₃ (vinylic) 20 - 25 ~21.0

-CH₃ (ethoxy) 14 - 16 ~15.1

Table 3: Key IR Absorption Bands (Predicted vs. Experimental)

Functional Group

Vibration

Predicted

Wavenumber (cm⁻¹)

Experimental

Wavenumber (cm⁻¹)
Intensity

C=C Stretch (alkene) 1640 - 1680 ~1650 Medium

C-O-C Stretch (ether) 1050 - 1150 ~1100 Strong

=C-H Stretch (vinylic) 3000 - 3100 ~3050 Medium

C-H Stretch (aliphatic) 2850 - 3000 ~2980, 2930, 2870 Strong

Table 4: Mass Spectrometry Fragmentation (Predicted vs. Experimental)
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m/z
Predicted Fragment

Ion

Experimental

Fragment Ion
Relative Abundance

86 [M]⁺ (Molecular Ion) 86 Moderate

71 [M - CH₃]⁺ 71 Strong

58 [M - C₂H₄]⁺ 58 Moderate

43 [C₃H₇]⁺ or [CH₃CO]⁺ 43 High

29 [C₂H₅]⁺ 29 Moderate

Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Ethoxypropene.
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Experimental Workflow for 2-Ethoxypropene Analysis
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Caption: Spectroscopic analysis workflow for 2-Ethoxypropene.

Detailed Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

organic compound such as 2-Ethoxypropene. Instrument parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of 2-Ethoxypropene (approximately 5-10 mg) is prepared in

a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay

of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-

noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify

the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5

seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop

of neat 2-Ethoxypropene is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system, which separates the compound from any impurities. A dilute

solution of 2-Ethoxypropene in a volatile organic solvent (e.g., dichloromethane or diethyl

ether) is injected into the GC.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a common method, where the molecules are

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.
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Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

various fragment ions) are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each

ion, generating the mass spectrum.

To cite this document: BenchChem. [experimental verification of the predicted spectroscopic
data for 2-Ethoxypropene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049133#experimental-verification-of-the-predicted-
spectroscopic-data-for-2-ethoxypropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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